5(S),15(S)-DiHETE
5(S),15(S)-DiHETE
5S, 15S-Dihete, also known as 5(S), 15(S)-dihete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S, 15S-dihete is considered to be an eicosanoid lipid molecule. 5S, 15S-Dihete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S, 15S-Dihete has been detected in multiple biofluids, such as blood and urine. Within the cell, 5S, 15S-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.
5(S),15(S)-DiHETE is a DiHETE that is (6E,8Z,11Z,13E)-icosatetraenoic acid in which the two hydroxy substituents are placed at the 5S- and 15S-positions. It has a role as a rat metabolite and a human xenobiotic metabolite. It is a conjugate acid of a 5(S),15(S)-DiHETE(1-).
5(S),15(S)-DiHETE is a DiHETE that is (6E,8Z,11Z,13E)-icosatetraenoic acid in which the two hydroxy substituents are placed at the 5S- and 15S-positions. It has a role as a rat metabolite and a human xenobiotic metabolite. It is a conjugate acid of a 5(S),15(S)-DiHETE(1-).
Brand Name:
Vulcanchem
CAS No.:
82200-87-1
VCID:
VC0032287
InChI:
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1
SMILES:
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
5(S),15(S)-DiHETE
CAS No.: 82200-87-1
Reference Standards
VCID: VC0032287
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 82200-87-1 |
---|---|
Product Name | 5(S),15(S)-DiHETE |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | (5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 |
Standard InChIKey | UXGXCGPWGSUMNI-BVHTXILBSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
SMILES | CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 5S, 15S-Dihete, also known as 5(S), 15(S)-dihete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S, 15S-dihete is considered to be an eicosanoid lipid molecule. 5S, 15S-Dihete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S, 15S-Dihete has been detected in multiple biofluids, such as blood and urine. Within the cell, 5S, 15S-dihete is primarily located in the membrane (predicted from logP) and cytoplasm. 5(S),15(S)-DiHETE is a DiHETE that is (6E,8Z,11Z,13E)-icosatetraenoic acid in which the two hydroxy substituents are placed at the 5S- and 15S-positions. It has a role as a rat metabolite and a human xenobiotic metabolite. It is a conjugate acid of a 5(S),15(S)-DiHETE(1-). |
Synonyms | 5(S),15(S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid 5,15-diHETE 5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid |
Reference | 1.Green, F.A. Transformations of 5-HETE by activated keratinocyte 15-lipoxygenase and the activation mechanism. Lipids 25, 618-623 (1990). |
PubChem Compound | 5283158 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume